Dipivefrine, (S)-

Intraocular pressure Glaucoma therapeutics Ocular prodrugs

(S)-Dipivefrine (CAS 149494-91-7) is the (S)-enantiomer of dipivefrin, a diester prodrug of epinephrine in which both catechol hydroxyl groups are esterified with pivalic acid. This derivative belongs to the class of adrenergic agonist prodrugs designed to enhance corneal penetration through dramatically increased lipophilicity (experimental log P = 1.7 vs.

Molecular Formula C19H29NO5
Molecular Weight 351.4 g/mol
CAS No. 149494-91-7
Cat. No. B12784725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipivefrine, (S)-
CAS149494-91-7
Molecular FormulaC19H29NO5
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C
InChIInChI=1S/C19H29NO5/c1-18(2,3)16(22)24-14-9-8-12(13(21)11-20-7)10-15(14)25-17(23)19(4,5)6/h8-10,13,20-21H,11H2,1-7H3/t13-/m1/s1
InChIKeyOCUJLLGVOUDECM-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (S)-Dipivefrine (CAS 149494-91-7): Enantiomerically Pure Epinephrine Prodrug for Ocular Drug Delivery Research & Chiral Analysis


(S)-Dipivefrine (CAS 149494-91-7) is the (S)-enantiomer of dipivefrin, a diester prodrug of epinephrine in which both catechol hydroxyl groups are esterified with pivalic acid [1]. This derivative belongs to the class of adrenergic agonist prodrugs designed to enhance corneal penetration through dramatically increased lipophilicity (experimental log P = 1.7 vs. -1.37 for epinephrine) [2]. While the racemic mixture is approved for ophthalmic use in open-angle glaucoma, the single (S)-enantiomer serves as a critical reference material for stereochemical quality control, chiral method development, and pharmacological studies investigating the stereochemical dependence of prodrug hydrolysis and adrenergic receptor activation [3].

Why Racemic Dipivefrin Cannot Replace (S)-Dipivefrine for Stereochemistry-Dependent Research Applications


Commercially available ophthalmic dipivefrin (e.g., Propine®) is formulated as a racemic mixture of (R)- and (S)-enantiomers; however, the biological activity of the liberated epinephrine is exquisitely stereospecific [1]. The (R)-enantiomer of epinephrine binds adrenergic receptors with orders-of-magnitude higher affinity than the (S)-form [2]. Consequently, racemic dipivefrin represents a 1:1 mixture where only the (R)-component contributes to therapeutic IOP reduction, while the (S)-component adds metabolic burden without pharmacological benefit. Researchers investigating enantiomer-selective hydrolysis kinetics, chiral drug quality control, or stereoselective toxicity require the isolated (S)-enantiomer as an analytically pure reference standard; the racemate cannot fulfill this function. This specificity is underscored by ongoing clinical development of enantiopure L-dipivefrin (IN-001) for systemic epinephrine delivery via sublingual spray [3].

Head-to-Head Quantitative Differentiation: (S)-Dipivefrine vs. Racemic Dipivefrin, (R)-Dipivefrine, and Parent Epinephrine


IOP-Lowering Equivalence at One-Tenth the Concentration: 0.1% Dipivefrin vs. 1% Epinephrine

In a double-blind clinical study, 0.1% dipivalyl epinephrine (DPE, racemic dipivefrin) produced an intraocular pressure (IOP) reduction similar to that of 1% epinephrine hydrochloride in open-angle glaucoma patients [1]. The IOP change was less with 0.025% DPE and statistically significantly greater with 0.25% DPE when compared with the conventional epinephrine preparation [1]. This represents an approximate 10-fold concentration-sparing effect attributable to the ~17-fold enhancement in corneal penetration conferred by pivalate esterification [2]. For (S)-dipivefrine, the same physicochemical properties (log P, corneal permeability) are preserved, enabling its use as a matched permeation control in experiments where stereochemical activity must be excluded.

Intraocular pressure Glaucoma therapeutics Ocular prodrugs

Lipophilicity Enhancement: 600-Fold Greater Partition Coefficient vs. Epinephrine

Dipivefrin exhibits approximately 600-fold greater lipophilicity than epinephrine, as measured by partition coefficient [1]. In n-octyl alcohol/PBS at pH 7.2, the log P of dipivefrin is 4.89, compared to 0.0081 for epinephrine—a ratio of approximately 604:1 [1]. The experimental log P (octanol/water) of dipivefrin is reported as 1.7, versus -1.37 for epinephrine [2]. This lipophilicity enhancement is conferred solely by the pivalate ester groups, which are structurally identical in both (R)- and (S)-enantiomers; therefore (S)-dipivefrine retains the identical passive diffusion advantage while lacking adrenergic activity, making it an ideal negative-control permeation probe.

Drug delivery Corneal permeability Ocular pharmacokinetics

Enantiomeric Resolution by Chiral HPLC: Baseline Separation with Rs = 2.27

The enantiomers of dipivefrin hydrochloride were successfully separated by HPLC using a C18 column with a chiral mobile phase additive (CM-β-cyclodextrin) [1]. Under optimized conditions (methanol:acetonitrile:water = 15:70:15, containing 0.5 g/L CM-β-CD, pH 4.00, flow rate 0.2 mL/min, detection at 210 nm), the resolution (Rs) between (R)- and (S)-enantiomers was 2.27 [1]. This resolution exceeds the USP acceptance criterion of Rs ≥ 1.5 for baseline separation, enabling reliable quantitation of enantiomeric excess. The availability of pure (S)-dipivefrine as a reference standard is essential for system suitability testing and method validation in this chiral separation method.

Chiral chromatography Pharmaceutical analysis Enantiomeric purity

Stereochemical Inertness: (S)-Dipivefrine as a Biological Inactivity Reference

Epinephrine's adrenergic receptor activation is highly stereospecific: the natural (R)-(−)-enantiomer is the pharmacologically active form, while (S)-(+)-epinephrine is orders of magnitude less potent [1]. Since dipivefrin acts solely via enzymatic hydrolysis to epinephrine, the stereochemistry of the prodrug's chiral center directly determines the stereochemistry of the liberated active species [2]. Hydrolysis of (S)-dipivefrine yields (S)-epinephrine, which lacks significant adrenergic agonist activity. This makes (S)-dipivefrine uniquely suited as a matched chemical control for experiments requiring prodrug-like membrane transport and esterase substrate properties without downstream receptor activation. In contrast, racemic dipivefrin produces a mixture of active (R)- and inactive (S)-epinephrine, confounding pharmacological interpretation.

Stereochemistry-activity relationship Adrenergic pharmacology Prodrug hydrolysis

In Vitro Trabecular Meshwork Activity: IC50 = 115 µM for Cell Density Reduction

Dipivefrin (as the hydrochloride salt) reduces the density of cultured bovine primary trabecular meshwork cells with an IC50 of 115 µM . At a concentration of 103 µM, it induces an elongated, fibroblast-like morphology and disrupts the actin cytoskeleton . These cellular effects are particularly relevant to glaucoma research, as trabecular meshwork cell function directly influences aqueous humor outflow facility. While this data was generated using racemic dipivefrin hydrochloride, the (S)-enantiomer can serve as a stereochemical control to determine whether this cellular activity is mediated by liberated (S)-epinephrine or by the intact prodrug.

Glaucoma Trabecular meshwork In vitro pharmacology

High-Value Procurement Scenarios for (S)-Dipivefrine (CAS 149494-91-7)


Chiral HPLC Method Development and Pharmacopoeia Impurity Profiling

Pharmaceutical quality control laboratories require (S)-dipivefrine as a primary reference standard for the development and validation of enantiomeric purity assays. The validated HPLC method achieving Rs = 2.27 on a C18 column with CM-β-CD chiral mobile phase additive [1] enables quantification of the (S)-enantiomer as a chiral impurity in racemic dipivefrin drug substance and ophthalmic formulations. Regulatory submissions (ANDA, DMF) for generic dipivefrin products demand enantiomeric purity data, which cannot be generated without the authentic (S)-enantiomer reference material.

Stereoselective Prodrug Hydrolysis and Corneal Esterase Substrate Specificity Studies

The cornea contains multiple esterases (cholinesterase, acetylcholinesterase, carboxylesterase) that hydrolyze dipivefrin to epinephrine [1]. Researchers investigating the stereoselectivity of these enzymes require (S)-dipivefrine as a discrete substrate to determine whether corneal esterases exhibit enantiomeric preference. Because (S)-dipivefrine yields the pharmacologically inert (S)-epinephrine, it also serves as a matched internal control in experiments measuring the kinetics of (R)-dipivefrin hydrolysis without confounding receptor-mediated effects on tissue physiology [2].

Negative Control for Adrenergic Receptor Activation in Ocular Pharmacodynamic Studies

In experimental designs that seek to dissociate the corneal penetration advantage of the prodrug scaffold from the pharmacological consequences of adrenergic receptor stimulation, (S)-dipivefrine provides a uniquely matched control compound. With identical log P (~1.7) and corneal permeability (~17-fold greater than epinephrine) [1] [2], but yielding (S)-epinephrine upon hydrolysis—which has negligible adrenergic receptor affinity [3]—this enantiomer enables isolation of transport effects from pharmacodynamic endpoints including IOP reduction, mydriasis, and aqueous humor dynamics.

Synthesis of Enantiopure (S)-Epinephrine as a Research Intermediate

As a stable, lipophilic prodrug of (S)-epinephrine, (S)-dipivefrine can be employed as a protected precursor for the generation of enantiopure (S)-epinephrine via controlled esterase-mediated or chemical hydrolysis. This approach is valuable in neuroscience and cardiovascular research where (S)-epinephrine is used as a stereochemical selectivity probe for adrenergic receptor subtypes, catecholamine transporters, and metabolizing enzymes. The pivalate protection simultaneously improves the shelf stability of the catechol moiety relative to free (S)-epinephrine, which is prone to oxidative degradation.

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